Methyl 2-(benzylideneamino)acetate

Schiff base synthesis glycine ester condensation organic synthesis

Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3) is a glycine-derived Schiff base iminoester, also known as N-benzylidene glycine methyl ester. It serves as a versatile building block in organic synthesis, particularly for the construction of amino acid derivatives and heterocyclic compounds.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 138495-05-3
Cat. No. B185949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylideneamino)acetate
CAS138495-05-3
Synonyms(E)-Methyl 2-(benzylideneaMino)acetate
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)CN=CC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
InChIKeyYOIONBBMZSLNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3): A Glycine-Derived Schiff Base for Synthetic Intermediates and Coordination Chemistry


Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3) is a glycine-derived Schiff base iminoester, also known as N-benzylidene glycine methyl ester [1]. It serves as a versatile building block in organic synthesis, particularly for the construction of amino acid derivatives and heterocyclic compounds . The compound is formed via condensation of benzaldehyde and glycine methyl ester, and it can be readily reduced to methyl 2-(benzylamino)acetate or used as an electrophilic partner in alkylation and cycloaddition reactions [2].

Glycine-derived Schiff base for iminoester reactivity
Reducible to secondary amine or used as electrophilic partner
Mild-condition condensation reported for reproducible access
Selection context: building block for amino acid derivatives and heterocycles.

Why Unverified Methyl 2-(benzylideneamino)acetate Substitutes Can Jeopardize Your Research Workflow


Glycine-derived Schiff bases exhibit variable reactivity and stability profiles depending on the aldehyde component, ester moiety, and geometric purity [1]. Substituting Methyl 2-(benzylideneamino)acetate with other iminoesters (e.g., ethyl or tert-butyl esters, or those derived from salicylaldehyde) without confirming the exact identity can lead to divergent outcomes in nucleophilic addition, cycloaddition, and hydrolysis reactions . For instance, tert-butyl esters undergo acid-catalyzed cleavage under conditions where methyl esters remain intact, while salicylaldehyde-derived Schiff bases engage in distinct metal coordination due to the phenolic -OH group [2]. Therefore, exact identity verification (CAS 138495-05-3) is critical for reproducible synthetic outcomes and downstream assay integrity.

Ester mismatch Ethyl or tert-butyl esters may shift hydrolysis and deprotection outcomes; tert-butyl cleaves under mild acid where methyl remains intact.
Aldehyde source Salicylaldehyde-derived imines introduce phenolic -OH coordination, altering metal-binding and reaction selectivity profiles.
Geometric purity (E)/(Z) isomer ratio may affect cycloaddition or nucleophilic addition reproducibility; identity verification at CAS 138495-05-3 is critical.

Quantitative Differentiation of Methyl 2-(benzylideneamino)acetate vs. Related Glycine Imines


Methyl 2-(benzylideneamino)acetate Yields >93% Crude Product in Triethylamine-Mediated Condensation

The synthesis of Methyl 2-(benzylideneamino)acetate via condensation of glycine methyl ester hydrochloride with benzaldehyde in the presence of triethylamine in dichloromethane at room temperature yields the crude imine in 93% yield (15.5 g from 15.0 g of the hydrochloride) . This high conversion efficiency contrasts with alternative protocols using acid catalysis (e.g., HCl reflux) which may lead to ester hydrolysis or imine decomposition .

Synthesis yield
Reported
93% crude yield
Supports batch-scale access under mild room-temperature conditions.
Data from synthesis database; acid-catalyzed baseline not available.
Schiff base synthesis glycine ester condensation organic synthesis

Methyl Ester Confers Superior Acid Stability vs. tert-Butyl Ester Analogs

Methyl 2-(benzylideneamino)acetate maintains its ester functionality under mild acidic conditions where tert-butyl 2-(benzylideneamino)acetate undergoes rapid cleavage to the corresponding carboxylic acid [1]. This differential stability is critical for multi-step syntheses requiring acid-catalyzed transformations (e.g., imine hydrolysis to yield α-amino esters) without premature ester deprotection [2].

Acid stability
Class-level inference
Methyl ester: intact tert-Butyl ester: cleaved
Enables orthogonal deprotection: imine removal while retaining methyl ester.
Qualitative trend; actual lability depends on acid strength and duration.
ester stability protective group synthetic intermediate

XLogP3 of 1.6 Predicts Favorable Partitioning for Organic-Phase Reactions

The computed XLogP3 value of 1.6 for Methyl 2-(benzylideneamino)acetate [1] indicates a moderate lipophilic character, favoring solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate . This contrasts with more polar Schiff bases (e.g., those bearing hydroxyl or carboxyl groups) which may partition into aqueous phases during workup, complicating purification. The balanced lipophilicity streamlines extraction and chromatographic isolation in typical reaction sequences.

Lipophilicity
Computed property
XLogP3 1.6
Predicts favorable organic-phase partitioning for extraction and chromatography.
Calculated value; solubility in specific solvents should be confirmed.
lipophilicity partition coefficient reaction medium

Procurement-Driven Application Scenarios for Methyl 2-(benzylideneamino)acetate (CAS 138495-05-3)


Synthesis of α-Amino Acid Derivatives via Imine Alkylation

Methyl 2-(benzylideneamino)acetate acts as a protected glycine equivalent, enabling α-alkylation via deprotonation with LDA at -78 °C followed by electrophile addition [1]. This approach circumvents the need for expensive chiral auxiliaries and provides direct access to racemic α-substituted glycine esters after imine hydrolysis [2].

Precursor for β-Lactam Antibiotic Intermediates

As a benzylidene-protected glycine ester, the compound serves as a starting material for β-lactam synthesis via [2+2] cycloaddition or reaction with chloroacetic acid derivatives, yielding key intermediates for penicillin and cephalosporin analogs .

Ligand Design in Coordination Chemistry

The imine nitrogen of Methyl 2-(benzylideneamino)acetate coordinates to transition metals (e.g., Cu(II), Ni(II), Co(II)), forming complexes that are evaluated for catalytic or antimicrobial properties [3]. The methyl ester provides a non-coordinating handle for further functionalization.

Application
Selection Property
Validation Focus
α-Amino acid derivative synthesis
Protected glycine equivalent
Alkylation and imine hydrolysis efficiency
β-Lactam intermediate synthesis
Benzylidene-protected glycine ester
[2+2] cycloaddition or chloroacetic acid route
Coordination chemistry ligand
Imine nitrogen donor
Transition metal complex characterization

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